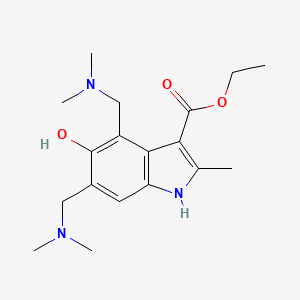
(E)-4-Benzylidene-2-ethoxytetrahydrofuran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-Benzylidene-2-ethoxytetrahydrofuran is an organic compound characterized by a tetrahydrofuran ring substituted with a benzylidene group at the 4-position and an ethoxy group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-Benzylidene-2-ethoxytetrahydrofuran typically involves the condensation of 2-ethoxytetrahydrofuran with benzaldehyde under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the benzylidene moiety through an aldol condensation reaction. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors equipped with efficient stirring and temperature control systems. The product is then purified using techniques such as distillation or recrystallization to obtain a high-purity compound suitable for various applications.
化学反応の分析
Types of Reactions
(E)-4-Benzylidene-2-ethoxytetrahydrofuran undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzylidene derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group, resulting in the formation of 4-benzyl-2-ethoxytetrahydrofuran.
Substitution: The ethoxy group at the 2-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as halides (e.g., NaCl, NaBr) or amines (e.g., NH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Benzylidene derivatives with higher oxidation states.
Reduction: 4-Benzyl-2-ethoxytetrahydrofuran.
Substitution: Various substituted tetrahydrofuran derivatives depending on the nucleophile used.
科学的研究の応用
(E)-4-Benzylidene-2-ethoxytetrahydrofuran has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (E)-4-Benzylidene-2-ethoxytetrahydrofuran involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved depend on the specific application and biological context.
類似化合物との比較
(E)-4-Benzylidene-2-ethoxytetrahydrofuran can be compared with other similar compounds, such as:
4-Benzylidene-2-methoxytetrahydrofuran: Similar structure but with a methoxy group instead of an ethoxy group.
4-Benzylidene-2-hydroxytetrahydrofuran: Contains a hydroxyl group at the 2-position.
4-Benzylidene-2-aminotetrahydrofuran: Features an amino group at the 2-position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C13H16O2 |
|---|---|
分子量 |
204.26 g/mol |
IUPAC名 |
(4E)-4-benzylidene-2-ethoxyoxolane |
InChI |
InChI=1S/C13H16O2/c1-2-14-13-9-12(10-15-13)8-11-6-4-3-5-7-11/h3-8,13H,2,9-10H2,1H3/b12-8+ |
InChIキー |
PAHYMCWEODTGGL-XYOKQWHBSA-N |
異性体SMILES |
CCOC1C/C(=C\C2=CC=CC=C2)/CO1 |
正規SMILES |
CCOC1CC(=CC2=CC=CC=C2)CO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


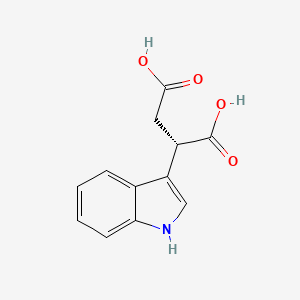
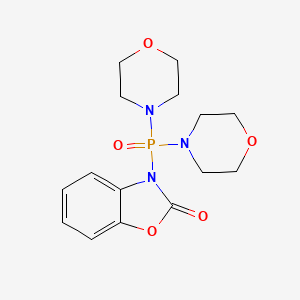
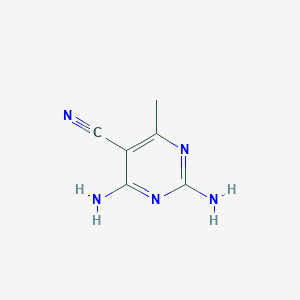

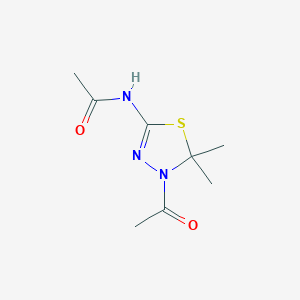
![2-((4-Ethyl-4H-furo[3,2-b]indol-2-yl)methylene)hydrazinecarboxamide](/img/structure/B12919035.png)

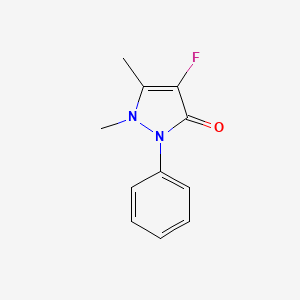
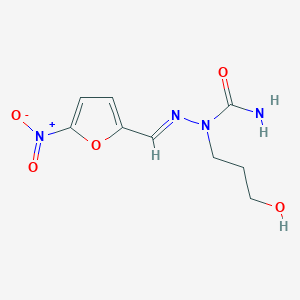

![8-[(3-Aminopropyl)amino]adenosine 5'-(dihydrogen phosphate)](/img/structure/B12919067.png)
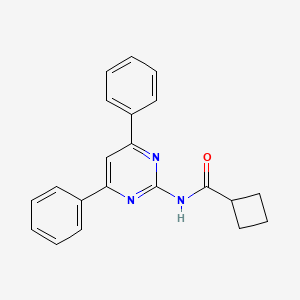
![N''-[5-(4-Aminophenyl)-1,3,4-thiadiazol-2-yl]guanidine](/img/structure/B12919089.png)
